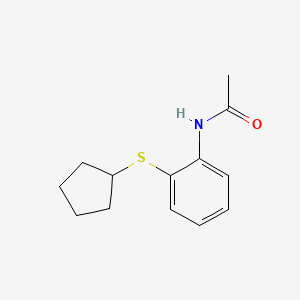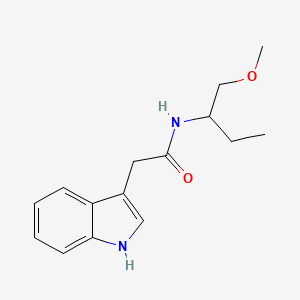
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, also known as UR-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. UR-144 is a member of the cyclohexylphenol class of cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea acts as a partial agonist at the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. It has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has also been shown to have a lower affinity for the CB2 receptor, which is primarily involved in immune system function.
Biochemical and Physiological Effects:
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of biochemical and physiological effects, including the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea may also have antitumor effects and has been shown to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the brain. However, one limitation is its relatively short half-life, which makes it difficult to study the long-term effects of the compound.
Orientations Futures
There are a number of future directions for research on 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, including the development of more potent and selective synthetic cannabinoids for use in medical applications. Other areas of research may focus on the potential use of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea as a treatment for various neurological disorders, as well as its potential as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the long-term effects of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea on the brain and other organs.
Méthodes De Synthèse
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by the addition of 2,6,6-trimethyl-4H-1-benzofuran-4-ylamine and urea. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's potential as a treatment for various neurological disorders, including Parkinson's disease, multiple sclerosis, and epilepsy. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been shown to have neuroprotective properties and may be able to reduce inflammation and oxidative stress in the brain.
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11-8-14-15(9-18(2,3)10-16(14)23-11)20-17(22)19-12-4-6-13(21)7-5-12/h8,12-13,15,21H,4-7,9-10H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVCWSQWDUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC(=O)NC3CCC(CC3)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)